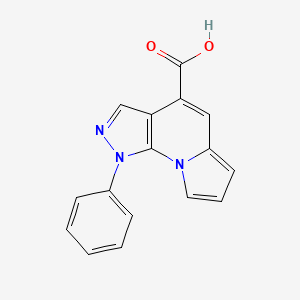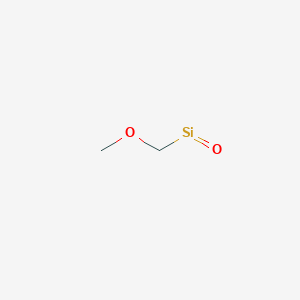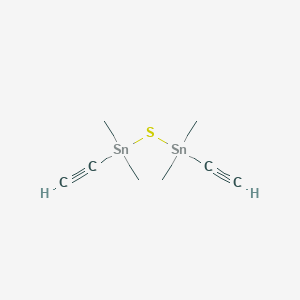
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is an organotin compound characterized by the presence of two ethynyl groups and four methyl groups attached to a distannathiane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane typically involves the reaction of 1,1,3,3-tetramethyldistannathiane with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of ethynyl groups to the tin atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane involves its interaction with molecular targets through its ethynyl and tin groups. The compound can form coordination complexes with various metal ions, influencing their reactivity and stability. Additionally, the ethynyl groups can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound with similar structural features but different chemical properties.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Another organosilicon compound used in similar applications but with distinct reactivity.
Uniqueness
1,3-Diethynyl-1,1,3,3-tetramethyldistannathiane is unique due to the presence of both ethynyl and tin groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
113581-17-2 |
|---|---|
Fórmula molecular |
C8H14SSn2 |
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
ethynyl-[ethynyl(dimethyl)stannyl]sulfanyl-dimethylstannane |
InChI |
InChI=1S/2C2H.4CH3.S.2Sn/c2*1-2;;;;;;;/h2*1H;4*1H3;;; |
Clave InChI |
VEYVVQVNZZHUPD-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C#C)S[Sn](C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
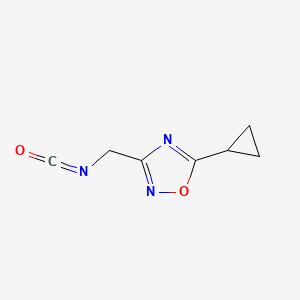
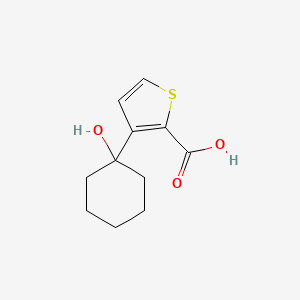
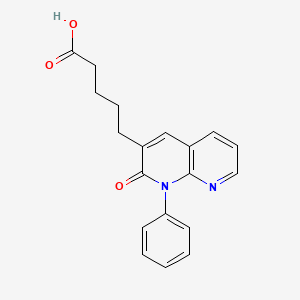
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
